N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide
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Overview
Description
N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide is a complex organic compound that features a piperazine ring substituted with a 3-bromobenzoyl group and an oxamide moiety linked to a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the 3-bromobenzoyl-piperazine intermediate.
Alkylation: The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Oxamide Formation: The final step involves the reaction of the alkylated intermediate with 4-fluorophenyl isocyanate to form the desired oxamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the oxamide moiety.
Hydrolysis: The oxamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Substituted benzoyl derivatives.
Oxidation: Oxidized piperazine and oxamide derivatives.
Reduction: Reduced piperazine and oxamide derivatives.
Hydrolysis: Corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its effects on neurotransmitter receptors and its potential use in treating neurological disorders.
Biological Research: It is used as a tool compound to study the mechanisms of action of piperazine derivatives.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide involves its interaction with molecular targets such as neurotransmitter receptors. The piperazine ring is known to interact with dopamine and serotonin receptors, potentially modulating their activity. The bromobenzoyl and fluorophenyl groups may enhance the compound’s binding affinity and selectivity for specific receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A selective dopamine D4 receptor ligand.
N-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: Another piperazine derivative with similar structural features.
Uniqueness
N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide is unique due to the presence of both bromobenzoyl and fluorophenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its specific substitution pattern and functional groups make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3/c22-16-3-1-2-15(14-16)21(30)27-12-10-26(11-13-27)9-8-24-19(28)20(29)25-18-6-4-17(23)5-7-18/h1-7,14H,8-13H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDPNXLSCHLRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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